molecular formula C15H25NO3 B586974 (S)-Metoprolol-d7 CAS No. 1292906-91-2

(S)-Metoprolol-d7

Cat. No.: B586974
CAS No.: 1292906-91-2
M. Wt: 274.412
InChI Key: IUBSYMUCCVWXPE-BDVYYODNSA-N
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Description

Significance of Isotopic Labeling in Modern Drug Discovery and Development

Isotopic labeling is a critical technique in modern pharmaceutical research, providing deep insights into the behavior of drugs within biological systems. musechem.com This process involves incorporating stable or radioactive isotopes into drug molecules to trace their journey and interactions in the body. musechem.commetsol.com The most commonly used isotopes in drug discovery include deuterium (B1214612) (²H or D), carbon-13 (¹³C), tritium (³H), and carbon-14 (¹⁴C). chemicalsknowledgehub.com This methodology is fundamental to conducting comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are essential for evaluating the safety and efficacy of new drug candidates. musechem.comchemicalsknowledgehub.com

Deuteration, the substitution of hydrogen atoms with a stable, non-radioactive isotope deuterium, has become a particularly valuable strategy. pharmaffiliates.comhwb.gov.in The key to its utility lies in the "kinetic isotope effect." simsonpharma.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can slow down chemical reactions, especially metabolic processes mediated by enzymes. simsonpharma.comunibestpharm.com This modification can lead to several advantages in drug design, such as enhanced metabolic stability, an improved pharmacokinetic profile, and a potential reduction in toxic metabolites. pharmaffiliates.comunibestpharm.comresearchgate.net Furthermore, deuterated compounds are indispensable as internal standards for quantitative bioanalysis using mass spectrometry (MS), as they are chemically identical to the parent drug but distinguishable by mass. pharmaffiliates.comresearchgate.net

PropertyHydrogen (¹H)Deuterium (²H or D)
Composition 1 proton, 1 electron1 proton, 1 neutron, 1 electron
Stability StableStable, Non-Radioactive
Relative Mass ~1~2
Bond Strength C-H (Standard)C-D (Stronger than C-H)

This table provides a comparative overview of the fundamental properties of Hydrogen and its stable isotope, Deuterium.

Overview of (S)-Metoprolol as a Model β-Adrenergic Receptor Antagonist in Research

Metoprolol (B1676517) is a widely used medication that belongs to the class of drugs known as β-adrenergic antagonists, or beta-blockers. nih.gov It functions by selectively blocking β-1 adrenergic receptors, which are predominantly located in the heart. droracle.aidroracle.ai This selective blockade prevents endogenous catecholamines, such as epinephrine and norepinephrine, from binding to these receptors, resulting in decreased heart rate, reduced cardiac contractility, and lower blood pressure. droracle.aidrugbank.com Due to these effects, metoprolol is a cornerstone in the management of various cardiovascular conditions, including hypertension, angina pectoris, and heart failure. nih.govdrugbank.com

Metoprolol is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Metoprolol and (R)-Metoprolol. nih.gov Research has definitively shown that the therapeutic β-1 blocking activity resides almost exclusively in the (S)-enantiomer. pharmaffiliates.comresearchgate.net Studies comparing the two forms have demonstrated that the (S)-form has a significantly higher affinity for β-1 adrenoceptors—approximately 500 times greater than the (R)-form. nih.gov This makes (S)-Metoprolol the pharmacologically active enantiomer responsible for the drug's therapeutic effects. pharmaffiliates.com

Enantiomerβ-1 Adrenoceptor Affinity (-log Ki)Relative β-1 Selectivity
(S)-Metoprolol 7.73 ± 0.10~30-fold
(R)-Metoprolol 5.00 ± 0.06~3-fold

This table, based on in vitro binding studies, illustrates the significant difference in affinity for the β-1 adrenoceptor between the (S) and (R) enantiomers of metoprolol. nih.gov A higher -log Ki value indicates stronger binding affinity.

Rationale for Deuteration of (S)-Metoprolol for Advanced Research Applications

The development of (S)-Metoprolol-d7, a deuterated version of the active enantiomer, is driven by the need for precise and reliable analytical tools in advanced pharmaceutical research. The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.com

In pharmacokinetic and drug metabolism studies, researchers must accurately measure the concentration of (S)-Metoprolol in complex biological matrices like blood, plasma, and urine. nih.gov An ideal internal standard co-elutes with the analyte during chromatography and experiences similar effects of ion suppression in the mass spectrometer, but is clearly distinguishable by the detector. nih.gov this compound fulfills these criteria perfectly. It has virtually identical chemical and physical properties to (S)-Metoprolol, ensuring it behaves the same way during sample preparation and analysis. However, its increased mass due to the seven deuterium atoms allows the mass spectrometer to differentiate it from the non-deuterated, or "light," analyte. This allows for the accurate quantification of (S)-Metoprolol levels, which is crucial for understanding its ADME profile. nih.gov Using a stable-isotope labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis, significantly improving the accuracy, precision, and robustness of the analytical method.

Properties

CAS No.

1292906-91-2

Molecular Formula

C15H25NO3

Molecular Weight

274.412

IUPAC Name

(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D

InChI Key

IUBSYMUCCVWXPE-BDVYYODNSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Synonyms

(2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7; _x000B_(-)-Metoprolol-d7;  (S)-(-)-Metoprolol-d7; 

Origin of Product

United States

Synthetic Methodologies for S Metoprolol D7

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The targeted placement of deuterium atoms is crucial for creating (S)-Metoprolol-d7, where the isopropyl moiety is fully deuterated. Several strategies can achieve this site-specific labeling.

Catalytic hydrogenation using deuterium gas (D₂) is a fundamental technique for introducing deuterium into a molecule, typically across a double or triple bond. In a hypothetical synthesis of this compound, a precursor containing a suitable unsaturated bond, such as a propenyl group, could be subjected to deuteration. For this method to be effective, a chiral catalyst would be necessary to ensure the reaction yields the desired (S)-enantiomer. However, for labeling the isopropyl group of metoprolol (B1676517), this method is less direct compared to using deuterated building blocks.

Hydrogen-Deuterium (H-D) exchange reactions offer a pathway for replacing protons with deuterons directly on a substrate. americanlaboratory.com These reactions are often catalyzed by metals (e.g., platinum, palladium) or are performed in deuterated solvents under acidic or basic conditions. While H-D exchange can be effective, achieving site-selectivity on an alkyl group like the isopropyl moiety of metoprolol is challenging. nih.gov Such conditions could lead to a broader distribution of deuterium incorporation across the molecule rather than being confined to the seven specific C-H bonds of the isopropyl group. Therefore, this technique is less commonly employed for this specific synthesis due to potential issues with control and isotopic purity. nih.gov

The most efficient and widely used strategy for synthesizing this compound involves the use of pre-deuterated building blocks. nih.gov This approach ensures high levels of deuterium incorporation at the desired positions with minimal off-target labeling. The key reagent for this synthesis is deuterated isopropylamine (B41738) (isopropylamine-d7).

One established method involves reacting a chiral epoxide precursor with this deuterated amine. A stereospecific synthesis can start from chiral synthons to build the main structure of metoprolol, followed by the introduction of the deuterated segment. For instance, (4S)-2,2-dimethyl-1,3-dioxolane-4-methanol can serve as a chiral starting material to construct the propanolamine (B44665) backbone. iaea.org The synthesis culminates in a step where the epoxide intermediate is opened by [²H₇]-isopropylamine, directly installing the d7-isopropyl group. iaea.org

A more modern approach utilizes metallaphotoredox catalysis to couple deuterated alkyl fragments. nih.gov In a synthesis of deuterated metoprolol, a d2-thianthrenium (TT) salt can be coupled with an aryl bromide to form a key C-C bond, which is subsequently reacted with propan-2-amine to yield the final molecule. nih.gov This method highlights the value of using deuterated building blocks for precise and efficient isotope labeling. nih.gov

Enantioselective Synthesis Approaches for the (S)-Stereoisomer Deuteration

Achieving the correct (S)-stereochemistry is critical for the biological activity of metoprolol. Enantioselective synthesis of the deuterated analogue relies on methods that control the stereochemical outcome of the reaction.

The most common strategy involves the use of a chiral precursor, (R)-epichlorohydrin. nih.govresearchgate.net This compound provides the necessary stereocenter that will become the hydroxyl-bearing carbon in the final this compound molecule. The synthesis proceeds as follows:

4-(2-methoxyethyl)phenol (B22458) is reacted with (R)-epichlorohydrin in the presence of a base to form the chiral epoxide intermediate, (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. nih.gov

This enantiopure epoxide is then subjected to nucleophilic ring-opening with isopropylamine-d7. The amine attacks the least sterically hindered carbon of the epoxide, resulting in the formation of (S)-1-(4-(2-methoxyethyl)phenoxy)-3-((isopropyl-d7)amino)propan-2-ol, or this compound. nih.gov

This method is highly effective, often yielding the final product with a high enantiomeric excess (ee), typically exceeding 97%. researchgate.net Chemo-enzymatic methods have also been developed, using enzymes like Candida antarctica lipase (B570770) B for the kinetic resolution of a chlorohydrin intermediate, which can then be converted to the desired enantiopure epoxide before reaction with the deuterated amine. researchgate.netresearchgate.net

Synthetic Step Reagents and Conditions Outcome Reference
Epoxide Formation4-(2-methoxyethyl)phenol, (R)-epichlorohydrin, Base (e.g., NaOH)(S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane nih.gov
Amination(S)-epoxide intermediate, Isopropylamine-d7This compound nih.gov
Chemo-enzymatic ResolutionRacemic chlorohydrin, Candida antarctica lipase BEnantiopure chlorohydrin precursor researchgate.net

Analytical Characterization of Deuterium Enrichment and Isotopic Purity

Following synthesis, it is essential to verify the structural integrity, enantiomeric purity, and isotopic enrichment of this compound. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a primary tool for determining isotopic purity. nih.gov By analyzing the mass-to-charge ratio (m/z) with high precision, it can distinguish between molecules with different numbers of deuterium atoms (isotopologues). rsc.orgnih.gov The relative abundance of the ion corresponding to the fully deuterated compound (d7) versus ions with fewer deuterium atoms (d0 to d6) allows for the calculation of deuterium enrichment. rsc.org

Example of Isotopic Purity Calculation from HR-MS Data: The isotopic purity is calculated based on the integrated peak areas of the different isotopologues.

Isotopic Purity (%) = [ (Intensity of d7 Peak) / (Sum of Intensities of all Isotopologue Peaks) ] x 100

Isotopologue Description Theoretical m/z Observed Relative Intensity (%)
d0Non-deuterated Metoprolol268.18560.1
d1-d6Partially deuterated269.1919 - 274.22941.9
d7Fully deuterated this compound275.235798.0

Note: Data is illustrative and represents a typical high-purity sample.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the isopropyl group would be absent or significantly diminished, confirming successful deuteration at this site.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and a signal in the alkyl region would confirm the presence of deuterium on the isopropyl group.

¹³C NMR (Carbon NMR): The carbon signals of the deuterated isopropyl group would show splitting due to coupling with deuterium (a spin-1 nucleus), providing further evidence of successful labeling.

Enantiomeric purity is often confirmed using chiral High-Performance Liquid Chromatography (HPLC), which can separate the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess. iaea.org

Advanced Analytical Methodologies for S Metoprolol D7 and Its Metabolites in Research Matrices

Comprehensive Sample Preparation Techniques for Complex Biological Research Matrices

Solid Phase Extraction (SPE) Methodologies for Analyte Isolation

Solid Phase Extraction (SPE) is a highly selective and effective technique for isolating analytes like (S)-Metoprolol-d7 from complex sample matrices. It utilizes the principle of affinity between the analyte and a solid sorbent packed in a cartridge or a 96-well plate. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix components.

Several SPE sorbents have been successfully employed for the extraction of metoprolol (B1676517) and its analogues from biological fluids. nih.gov Common choices include reversed-phase sorbents like C18 and polymeric materials. For instance, a method for the stereoselective analysis of metoprolol enantiomers in human plasma used Lichrosep® DVB-HL cartridges, a divinylbenzene (B73037) polymer-based sorbent. nih.gov This method demonstrated high and consistent recovery for both enantiomers. Another study utilized Strata-X, a polymeric reversed-phase sorbent, which yielded clean extracts from plasma samples. nih.gov

Dispersive solid-phase extraction (d-SPE) has also emerged as a rapid and effective alternative. One study developed a d-SPE method using microcrystalline cellulose (B213188) (MCC) for the extraction of metoprolol from plasma, highlighting a green and cost-effective approach with good recovery rates. nih.gov

The general SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate it, followed by an equilibration step with water or a buffer to match the pH of the sample.

Loading: The pre-treated biological sample, often diluted or pH-adjusted, is passed through the sorbent. This compound and its metabolites are retained on the sorbent material.

Washing: The sorbent is washed with a specific solvent to remove endogenous interferences and impurities that are weakly bound, while the analytes of interest remain.

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound and its metabolites, which are then collected for analysis.

Below is a table summarizing various SPE methodologies used for metoprolol extraction.

Table 1: Solid Phase Extraction Methodologies for Metoprolol

Sorbent Type Matrix Elution Solvent Analyte Recovery Reference
Lichrosep® DVB-HL Human Plasma Acetonitrile/Ammonium Acetate (B1210297) >94.0% nih.gov
C18 Cartridges (100 mg) Urine Aqueous Acetic Acid (0.1%)/Methanol (40:60) Not specified scispace.com
Microcrystalline Cellulose (d-SPE) Plasma Not specified 84-93% nih.gov

Liquid-Liquid Extraction (LLE) Methodologies for Matrix Cleanup

Liquid-Liquid Extraction (LLE) is a classic and widely used sample preparation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like this compound (pKa ~9.7), adjusting the pH of the aqueous phase to a basic value (typically pH > 11) is crucial. nih.gov This deprotonates the amine group, rendering the molecule less polar and significantly increasing its partitioning into the organic solvent.

A variety of organic solvents and solvent mixtures have been proven effective for the extraction of metoprolol from biological matrices such as plasma and urine. Common solvents include ethyl acetate, diethyl ether, dichloromethane (B109758), and mixtures thereof. nih.govscispace.comresearchgate.net For example, a mixture of ethyl acetate and diethyl ether (2:1, v/v) at a basic pH was used to extract metoprolol from human urine with an average analytical recovery of 90.88%. oup.comoup.com Another method for plasma samples employed a mixture of diethyl ether and dichloromethane (70:30, v/v). scispace.com

The selection of the organic solvent is a critical parameter that influences extraction efficiency and selectivity. The choice depends on the polarity of the target analyte and the desire to minimize the co-extraction of interfering substances. After extraction, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis.

The following table presents examples of LLE conditions applied in the analysis of metoprolol.

Table 2: Liquid-Liquid Extraction Conditions for Metoprolol

Extraction Solvent/Mixture (v/v) Matrix pH Analyte Recovery Reference
Ethylacetate / Diethylether (2:1) Human Urine Basic 90.88% oup.comoup.com
Ethylacetate / Diethylether at basic pH Human Plasma Basic 91.20% researchgate.net
Ethyl Acetate Human Plasma Basic 82% scispace.com
Diethyl Ether / Dichloromethane (70:30) Human Plasma Not specified Not specified scispace.com

Phospholipid Removal Strategies for Enhanced Mass Spectrometry Performance

Phospholipids (B1166683) are major components of cell membranes and are abundant in biological matrices like plasma and serum. researchgate.net During sample preparation, especially after simple protein precipitation, high concentrations of phospholipids can remain in the extract. These endogenous compounds are particularly problematic in liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.netnews-medical.net Phospholipids can co-elute with analytes and cause significant ion suppression in the mass spectrometer's source, leading to poor sensitivity, inaccuracy, and reduced robustness of the analytical method. news-medical.net They can also accumulate on the analytical column, degrading its performance and shortening its lifespan. news-medical.net

Therefore, specific strategies to remove phospholipids are essential for developing high-quality bioanalytical methods. While LLE can effectively remove many phospholipids, specialized techniques offer more targeted and efficient removal. researchgate.netmdpi.com

HybridSPE® Technology: This technique combines the simplicity of protein precipitation with the selectivity of SPE for phospholipid removal. bioanalysis-zone.com It utilizes zirconia-coated particles packed into cartridges or 96-well plates. Zirconia has a high affinity for the phosphate (B84403) group present in all phospholipids, acting as a Lewis acid to selectively bind and remove them from the sample. bioanalysis-zone.com The sample, typically after protein precipitation with acetonitrile, is passed through the HybridSPE plate. While proteins are precipitated and phospholipids are retained by the zirconia, analytes like this compound pass through, resulting in a clean extract ready for LC-MS/MS analysis. mdpi.com

Other commercially available products, such as Ostro™ and Phree™, also provide effective phospholipid removal, often in a high-throughput 96-well plate format suitable for research environments. researchgate.net These techniques generally follow a simple pass-through protocol, minimizing method development time. news-medical.net The implementation of a dedicated phospholipid removal step is a critical consideration for ensuring the accuracy and reliability of methods for this compound analysis in plasma or serum.

Table 3: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Protein Removal Phospholipid Removal Mechanism Reference
Protein Precipitation (PPT) Yes No Protein denaturation by organic solvent. news-medical.net
Liquid-Liquid Extraction (LLE) Yes Partial to Good Partitioning between immiscible phases. researchgate.netmdpi.com
Solid Phase Extraction (SPE) Yes Good to Excellent Differential affinity for a solid sorbent. researchgate.net

Derivatization Strategies for Improved Chromatographic and Spectrometric Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical technique. For a polar compound like this compound, which contains hydroxyl and secondary amine groups, derivatization is often essential for analysis by gas chromatography (GC). oup.com The process aims to increase the volatility and thermal stability of the analyte, reduce its polarity, and improve its chromatographic peak shape and detection characteristics.

Silylation for GC-MS Analysis: The most common derivatization strategy for metoprolol involves silylation, which targets the active hydrogen atoms in the hydroxyl and amine groups. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used silylating agent. researchgate.netoup.comoup.com It reacts with metoprolol to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether derivative, which is amenable to GC separation and analysis by mass spectrometry (MS). researchgate.netresearchgate.net

Acylation for GC-MS Analysis: Another approach is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). scispace.com This reaction forms a stable derivative that can be readily analyzed by GC-MS. scispace.com

Chiral Derivatization: For the separation of enantiomers like (S)-metoprolol and (R)-metoprolol by GC, a chiral derivatizing agent is required. One method involves a two-step process: first, derivatization with MSTFA to form the O-silyl ether, followed by a reaction with a chiral agent such as (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. researchgate.net This creates diastereomeric amides that can be separated on a standard achiral GC column.

While derivatization is crucial for GC analysis, it is generally not required for liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the preferred platform for analyzing polar compounds like this compound from biological matrices due to its high sensitivity, selectivity, and simpler sample preparation requirements.

Table 4: Derivatization Reagents for GC Analysis of Metoprolol

Derivatization Reagent Purpose Resulting Derivative Analytical Technique Reference
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Increase volatility and thermal stability O-silyl ether GC-MS researchgate.netoup.comoup.com
Pentafluoropropionic anhydride (PFPA) Increase volatility and introduce electron-capturing groups PFPA derivative GC-MS scispace.com

Pharmacokinetic Investigations of S Metoprolol D7 in Preclinical and in Vitro Research Models

Application of Deuterated Metoprolol (B1676517) in Absorption, Distribution, Metabolism, and Excretion (ADME) Research

(S)-Metoprolol-d7 is frequently utilized as an internal standard for the bioanalysis of metoprolol and its enantiomers in various biological matrices. ijpscr.inforesearchgate.net Its utility, however, extends beyond that of a mere analytical tool. In preclinical research, particularly in studies involving co-administration of labeled and unlabeled drug, this compound acts as a tracer to delineate complex pharmacokinetic processes. This "pseudo-racemic" approach, where one enantiomer might be deuterated, allows for the precise study of stereoselective metabolism. researchgate.netnih.gov

Assessment of Metabolic Stability and Clearance Mechanisms in Defined Research Systems

The metabolic stability of a drug candidate is a key parameter assessed in early discovery, typically using in vitro systems like liver microsomes or hepatocytes. In these assays, this compound can be used to understand the metabolic pathways of metoprolol. Metoprolol is primarily metabolized by the cytochrome P450 enzyme CYP2D6, with major pathways being α-hydroxylation and O-demethylation. researchgate.netfrontiersin.org

Table 1: Illustrative Example of Data from an In Vitro Metabolic Stability Assay

CompoundIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
(S)-MetoprololValueValue
This compoundExpected to be longer if deuterated at a metabolic siteExpected to be lower

This table is illustrative. Specific comparative values for this compound are not widely published. The expected trend is based on the kinetic isotope effect.

Elucidation of Distribution Dynamics within Non-Human Biological Systems

A significant application of deuterated compounds is in determining the absolute bioavailability and distribution of a drug without the confounding factor of inter-subject variability. In preclinical models, such as studies in dogs, a technique involving the simultaneous administration of an oral dose of non-deuterated metoprolol and an intravenous dose of deuterated metoprolol is employed. nih.govnih.govpsu.edu

This design allows researchers to precisely distinguish between the drug that has been absorbed orally and the drug that was administered directly into the systemic circulation. By analyzing plasma samples over time using LC-MS/MS, separate concentration-time curves for (S)-Metoprolol and this compound can be generated from a single experiment in a single animal. This allows for the accurate calculation of tissue distribution, volume of distribution, and the fraction of the oral dose that reaches systemic circulation (bioavailability), effectively separating absorption kinetics from disposition kinetics. Animal studies with metoprolol have shown it crosses the blood-brain barrier. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling with Deuterated Probes

PBPK models are mathematical representations of physiological and biochemical processes that govern a drug's fate in the body. nih.gov These models are increasingly used in drug development to predict human pharmacokinetics from preclinical data. acs.org High-quality input data is essential for building a reliable PBPK model.

Integration of In Vitro Data for In Vivo Pharmacokinetic Prediction in Preclinical Research Models

While PBPK models for metoprolol enantiomers have been developed, they primarily focus on the non-deuterated forms to predict outcomes in various patient populations or the impact of genetic polymorphisms in CYP2D6. acs.orgnih.gov The data required to build these models, such as systemic clearance and volume of distribution, are often generated using deuterated tracers like this compound.

The intravenous administration of this compound in preclinical species provides a direct measurement of key in vivo disposition parameters. This in vivo data can then be integrated with in vitro data (e.g., metabolic rates from liver microsomes, plasma protein binding) to construct and validate a "bottom-up" PBPK model. This model can then be used to predict the pharmacokinetics of the non-deuterated drug administered via different routes, such as oral.

Comparative Pharmacokinetic Analysis of Deuterated versus Non-Deuterated Enantiomers in Research Settings

Direct comparative pharmacokinetic studies of this compound versus (S)-Metoprolol are not commonly published as the primary objective of a study. The comparison is often implicit in its use as a tool. However, the principles of the kinetic isotope effect provide a basis for predictable differences.

Deuterating a molecule at a site of enzymatic attack (a "soft spot") strengthens the respective chemical bond (e.g., C-D vs. C-H). Breaking this bond is often the rate-limiting step in metabolism. Consequently, this compound is expected to have a lower clearance and a longer half-life than (S)-Metoprolol, provided the deuteration has occurred at a site of CYP2D6-mediated metabolism. Studies using deuterium-labeled pseudoracemic metoprolol have been instrumental in exploring the stereoselective metabolism and the impact of inhibitors on these pathways. researchgate.netnih.gov For example, such studies in dogs showed that the hepatic clearance of metoprolol was slightly (S)-enantioselective and that this selectivity could be altered by co-administered drugs. nih.govpsu.edu

Table 2: Expected Comparative Pharmacokinetic Parameters in a Preclinical Model

Parameter(S)-MetoprololThis compoundRationale for Expected Difference
Cmax (Maximum Concentration) ValuePotentially HigherSlower clearance can lead to higher peak concentrations after repeated dosing.
AUC (Area Under the Curve) ValuePotentially HigherReduced clearance leads to greater overall drug exposure.
CL (Clearance) ValuePotentially LowerKinetic Isotope Effect slows the rate of metabolism by CYP enzymes.
t½ (Half-life) ValuePotentially LongerReduced clearance prolongs the time the drug remains in the body.

This table presents expected trends based on the kinetic isotope effect and is for illustrative purposes. Actual values would depend on the specific preclinical model and the exact sites of deuteration.

Metabolic Pathway Elucidation and Enzyme Kinetics Studies with S Metoprolol D7

Identification of Key Metabolic Pathways and Metabolites in Research Systems

The metabolism of metoprolol (B1676517) is extensive, with three primary pathways identified: α-hydroxylation, O-demethylation, and N-dealkylation. nih.govpharmgkb.orgnih.gov These biotransformations are stereoselective, meaning the (S)- and (R)-enantiomers of metoprolol are metabolized at different rates and via preferential pathways. nih.gov

Investigation of Hydroxylation Pathways and Stereoselective Metabolism

α-hydroxylation is a significant metabolic route for metoprolol, leading to the formation of α-hydroxymetoprolol. wikipedia.orgnih.gov This metabolite is not inactive; it possesses about one-tenth of the beta-blocking activity of the parent drug. pharmgkb.orgmdpi.com Research has shown that this pathway exhibits stereoselectivity, with a preference for the (S)-enantiomer of metoprolol. pharmgkb.orgnih.gov Studies utilizing deuterium-labeled metoprolol have been instrumental in confirming this preference. For instance, investigations using deuterium-labeled pseudoracemic metoprolol have shown that α-hydroxylation has a slight preference for (S)-(-)-metoprolol. nih.gov This pathway is considered to be almost exclusively mediated by the CYP2D6 enzyme. mdpi.com

Cytochrome P450 (CYP) Enzyme Involvement in (S)-Metoprolol-d7 Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of drugs, including metoprolol. wikipedia.orgresearchgate.net

Research on CYP2D6 Isoform Contributions and Polymorphism in Metabolism

CYP2D6 is the primary enzyme responsible for the metabolism of metoprolol, accounting for approximately 70-80% of its biotransformation. nih.govnih.gov This enzyme is highly polymorphic, meaning there are many genetic variations (alleles) in the population, leading to different enzyme activity levels. nih.govresearchgate.net Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. nih.gov

This genetic variability has significant implications for metoprolol's effects. Poor metabolizers, who have little to no CYP2D6 activity, exhibit several-fold higher plasma concentrations of metoprolol compared to extensive metabolizers. nih.govresearchgate.net This can lead to an increased risk of adverse effects. nih.gov Studies have shown that the metabolic ratio of metoprolol to its α-hydroxy metabolite is markedly affected by the CYP2D6 genotype, a finding that persists even with long-term therapy. researchgate.net The use of this compound in such studies allows for precise quantification of the parent drug and its metabolites, aiding in the accurate phenotyping of an individual's CYP2D6 activity. researchgate.netresearchgate.net

Role of Non-CYP2D6 Enzymes (e.g., CYP3A4, CYP2B6, CYP2C9) in Metoprolol Metabolism Research

While CYP2D6 is the major player, other CYP enzymes also contribute to metoprolol metabolism. mdpi.comfrontiersin.org Research using human liver microsomes and specific chemical inhibitors has shown that CYP3A4, CYP2B6, and CYP2C9 are involved in the α-hydroxylation, O-demethylation, and N-dealkylation of metoprolol, albeit to a lesser extent than CYP2D6. nih.govfrontiersin.org

Specifically, these non-CYP2D6 enzymes contribute about 4.0% to α-hydroxylation, 19.0% to O-demethylation, and 7.6% to N-dealkylation. frontiersin.org Further studies with supersomes overexpressing CYP3A4 have confirmed that this enzyme can directly α-hydroxylate metoprolol. nih.gov The contribution of these other enzymes can become more significant in individuals who are CYP2D6 poor metabolizers or when CYP2D6 is inhibited by other drugs.

In Vitro Enzyme Kinetic Studies Utilizing Deuterated Substrates

The use of deuterated substrates like this compound is particularly valuable in in vitro enzyme kinetic studies. The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in the reactants is substituted with one of its heavier isotopes, can provide insights into reaction mechanisms. google.com

In the context of metoprolol metabolism, deuteration of the molecule can affect its pharmacokinetic and metabolic properties. invivochem.com By comparing the kinetics of the metabolism of (S)-Metoprolol with its deuterated counterpart, researchers can investigate the rate-limiting steps in the enzymatic reactions catalyzed by CYP enzymes. For instance, biphasic kinetics have been observed for both α-hydroxylation and O-demethylation of metoprolol in human liver microsomes, suggesting the involvement of multiple enzymes with different affinities (Km values) for the substrate. nih.gov The use of deuterated substrates can help to further dissect the contributions of these different enzymes.

Below is a table summarizing the key enzymes involved in the primary metabolic pathways of metoprolol and their stereoselectivity.

Metabolic PathwayPrimary EnzymeOther Contributing EnzymesStereoselectivityKey Metabolite
α-Hydroxylation CYP2D6 mdpi.comCYP3A4, CYP2B6, CYP2C9 nih.govfrontiersin.org(S)-metoprolol pharmgkb.orgnih.govα-hydroxymetoprolol
O-Demethylation CYP2D6 mdpi.comCYP3A4, CYP2B6, CYP2C9 frontiersin.org(R)-metoprolol nih.govnih.govO-demethylmetoprolol
N-Dealkylation CYP2D6 pharmgkb.orgCYP3A4, CYP2B6, CYP2C9 frontiersin.org(S)-metoprolol invivochem.cnN-deisopropylmetoprolol

Assessment of Kinetic Isotope Effects on Metabolic Reaction Rates

The substitution of hydrogen with deuterium (B1214612) at specific molecular positions can lead to a phenomenon known as the Kinetic Isotope Effect (KIE), or more specifically, the Deuterium Kinetic Isotope Effect (DKIE). google.com This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. In metabolic reactions where the cleavage of a C-H bond is the rate-determining step, substituting hydrogen with deuterium can significantly slow down the reaction rate. google.com

Elucidation of Enzyme-Substrate Interactions and Reaction Mechanisms

This compound is instrumental in dissecting the complex interactions between metoprolol and the enzymes responsible for its metabolism. Metoprolol is metabolized extensively in the liver, primarily by the cytochrome P450 enzyme CYP2D6, which is responsible for about 70-80% of its transformation. ebmconsult.comfrontiersin.org However, other isoforms, including CYP3A4, CYP2B6, and CYP2C9, also play a role. frontiersin.orgnih.gov The main metabolic pathways are α-hydroxylation, O-demethylation, and N-dealkylation. frontiersin.orgnih.gov For the therapeutically active (S)-enantiomer, the primary route is α-hydroxylation, which produces the active metabolite α-hydroxymetoprolol. pharmgkb.orgnih.gov

In vitro studies using human liver microsomes (HLMs) and specific enzyme inhibitors allow for the quantification of each CYP isoform's contribution. For instance, by inhibiting CYP2D6 with quinidine, the residual metabolic activity can be attributed to other enzymes. frontiersin.orgnih.gov Such experiments have shown that even with CYP2D6 blocked, there is a residual activity of 4% for α-hydroxylation and 19% for O-demethylation, indicating the involvement of other CYPs. frontiersin.orgnih.gov

Further detailed studies utilize recombinant enzyme systems, or "supersomes," which express a single human CYP isoform. nih.govresearchgate.net Investigations with CYP3A4-overexpressing supersomes have confirmed that this enzyme can perform α-hydroxylation of metoprolol. This reaction was inhibited by the specific CYP3A4 inhibitor ketoconazole, but not by the CYP2D6 inhibitor quinidine, definitively proving CYP3A4's role in this pathway. nih.govresearchgate.net this compound is used in these assays as an internal standard to ensure accurate measurement of metabolite formation, thereby clarifying the precise role and capacity of each enzyme in the metabolic cascade. researchgate.netnih.gov

Table 1: Contribution of CYP Isoforms to Metoprolol Metabolic Pathways in Human Liver Microsomes
Metabolic PathwayPrimary EnzymeContribution of Other CYPs (Residual Activity After CYP2D6 Inhibition)Specific Contributing Isoforms Identified
α-HydroxylationCYP2D6~4.0%CYP3A4, CYP2B6, CYP2C9
O-DemethylationCYP2D6~19.0%CYP3A4, CYP2B6, CYP2C9
N-DealkylationCYP2D6~7.6%CYP3A4, CYP2B6

Data derived from inhibition studies in human liver microsomes. frontiersin.orgnih.gov

Drug-Drug Interaction Research Using this compound as a Mechanistic Probe in Research Models

This compound is a vital tool for investigating drug-drug interactions (DDIs). Since metoprolol's clearance is highly dependent on CYP2D6, it is considered a sensitive probe substrate for this enzyme's activity. core.ac.ukmdpi.com In clinical and preclinical DDI studies, this compound is typically used as the internal standard for the accurate quantification of metoprolol and its metabolites when assessing the impact of co-administered drugs. researchgate.netuva.nl

Research models use this system to explore how various compounds inhibit or induce metoprolol's metabolism. For example, the co-administration of potent CYP2D6 inhibitors like paroxetine (B1678475) or bupropion (B1668061) with metoprolol can lead to significantly elevated plasma concentrations of metoprolol, increasing the risk of adverse effects. consensus.appconsensus.app Studies using this compound as a tracer can precisely quantify this change in exposure. One investigation into the interaction between paroxetine and metoprolol in human liver microsomes used unbound paroxetine concentrations to predict the in vivo effects, demonstrating that paroxetine non-stereoselectively affects α-hydroxylation but preferentially inhibits the O-demethylation of the (R)-enantiomer. researchgate.net

Conversely, the effect of enzyme inducers can also be studied. Rifampicin, a known inducer of CYP3A4, was found to increase the clearance of metoprolol, a finding explained by the contribution of inducible enzymes like CYP3A4 to metoprolol's metabolism. frontiersin.orgnih.gov this compound enables the precise measurements needed to confirm these mechanistic details.

Furthermore, this deuterated standard has been applied in studies beyond conventional pharmaceuticals. A notable example is its use in a herb-drug interaction study to assess the impact of breviscapine (B1142295) on the pharmacokinetics of metoprolol in rats, showcasing its versatility as a research probe. researchgate.net

Table 2: Examples of Drug-Drug Interaction Mechanisms Investigated Using Metoprolol as a Probe
Interacting DrugMechanismEffect on MetoprololKey Finding
ParoxetinePotent CYP2D6 InhibitionIncreases plasma concentration 3-4 foldInhibits its own metabolism and that of co-administered CYP2D6 substrates. consensus.appmdpi.com
QuinidinePotent CYP2D6 InhibitionTriples the concentration of S-metoprololUsed as a specific inhibitor to isolate the metabolic contribution of other CYP enzymes. nih.gov
RifampicinCYP3A4 InductionIncreases metoprolol clearanceDemonstrates the role of inducible, non-CYP2D6 enzymes in metoprolol metabolism. frontiersin.org
MirabegronMechanism-Based CYP2D6 InhibitionIncreases metoprolol AUC 3.3-fold after chronic dosingHighlights time-dependent inhibition, where the effect increases with continued administration. mdpi.com

Mechanistic Research Applications of S Metoprolol D7 Beyond Pharmacokinetics and Metabolism

Exploration of Molecular Interactions at Adrenergic Receptors in Research Contexts

Metoprolol (B1676517) is a cardioselective β-adrenergic antagonist that primarily targets β1-adrenergic receptors located in cardiac tissue. nih.govrevespcardiol.org The therapeutic action of metoprolol is stereoselective, with the (S)-enantiomer possessing a significantly greater binding affinity for β1-adrenoceptors than the (R)-enantiomer. mdpi.comualberta.ca Research has shown that the affinity of (S)-Metoprolol for β1-receptors is approximately 500 times higher than that of (R)-Metoprolol, highlighting a strict steric requirement for binding at this receptor subtype. nih.gov

In research contexts designed to probe these molecular interactions, (S)-Metoprolol-d7 is an indispensable analytical tool. scbt.com When conducting in vitro receptor binding assays using radioligands or other sensitive detection methods, precise quantification of the unbound active enantiomer is critical. This compound is employed as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.net Its use allows researchers to accurately measure the concentration of (S)-Metoprolol in complex biological matrices, thereby enabling the precise determination of binding constants and a deeper understanding of the drug-receptor interactions at a molecular level.

Investigation of Deuteration Effects on Receptor Binding Affinity and Selectivity in Preclinical Models

The substitution of hydrogen with deuterium (B1214612), a stable heavy isotope, can influence a molecule's properties due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This has the potential to alter the pharmacokinetic and metabolic profiles of drugs. targetmol.jp While this effect is well-recognized in metabolism studies, its impact on direct receptor-ligand interactions is a nuanced area of research.

Currently, there is a lack of published studies directly comparing the receptor binding affinity and selectivity of this compound with (S)-Metoprolol in preclinical models. Such investigations would be valuable to determine if deuteration at the isopropyl-d7 group, a region of the molecule involved in receptor binding, subtly alters the kinetics (association and dissociation rates) or thermodynamics (affinity) of the interaction with β1- and β2-adrenergic receptors. This compound would be the essential test agent for these studies. By comparing its binding profile against (S)-Metoprolol in competitive binding assays using membranes from tissues expressing specific receptor subtypes, researchers could isolate any effects attributable to deuteration. nih.gov These studies would clarify whether the deuteration itself introduces any pharmacodynamic alterations, a critical question for the development of deuterated drugs intended for therapeutic use.

Advanced Research Model Development for Investigating (S)-Metoprolol Action

Development and Application of In Vitro Cell Line Models for Biochemical Pathway Studies

Recent research has utilized various in vitro cell line models to uncover mechanistic actions of metoprolol that are independent of its primary role as a β-blocker. Studies using neuroblastoma (Neuro2a) cells, among others, have revealed that metoprolol can interfere with fundamental biochemical pathways. nih.govnih.gov

A significant finding from this research is that metoprolol inhibits the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), a key component of the cholesterol biosynthesis pathway. nih.govnih.gov This off-target effect leads to a substantial buildup of the cholesterol precursor, 7-dehydrocholesterol (7-DHC), within the cells. nih.gov The ability to reliably quantify the concentration of metoprolol that elicits this effect is crucial for characterizing the mechanism. In these sophisticated cell-based assays, this compound is used as an internal standard for LC-MS/MS analysis to ensure the accuracy of dose-response assessments and to understand the precise relationship between drug concentration and the resulting biochemical disruption. researchgate.net

Cell Line ModelBiochemical Pathway InvestigatedKey FindingRole of this compound
Neuro2a (Mouse Neuroblastoma) Sterol BiosynthesisInhibition of DHCR7 enzyme, leading to elevation of 7-dehydrocholesterol (7-DHC). nih.govInternal standard for accurate quantification of metoprolol in LC-MS/MS analysis. researchgate.net
HepaRG (Human Hepatoma) Cytochrome P450 ActivityCharacterization of CYP enzyme contribution to metoprolol metabolism (e.g., CYP3A4, 2B6, 2C9). nih.govEnables precise measurement in studies differentiating metabolic pathways.
Primary Human Hepatocytes Cytochrome P450 ActivityInvestigation of CYP induction and its effect on metoprolol metabolism pathways. nih.govServes as a stable isotope-labeled standard for quantifying the parent drug.

Utilization of Animal Models for Investigating Systemic Biochemical and Cellular Effects (e.g., sterol biosynthesis)

To understand the systemic impact of the biochemical effects discovered in vitro, researchers have employed animal models. A key study used a maternal exposure mouse model to investigate the effects of metoprolol on sterol biosynthesis during development. nih.govnih.gov The findings demonstrated that metoprolol administration leads to a significant disruption of sterol homeostasis in multiple organs of both the mother and the developing offspring. nih.gov

This research revealed that metoprolol crosses the placenta and the blood-brain barrier to inhibit the DHCR7 enzyme, causing a marked increase in 7-dehydrocholesterol (7-DHC) levels in the brain, heart, and liver. nih.govnih.gov These results suggest a systemic, off-target effect of the drug that is not mediated by adrenergic receptors. In such in vivo studies, accurately correlating the administered dose with the drug concentration in various tissues is fundamental. The use of this compound as an internal standard during the LC-MS/MS analysis of tissue homogenates provides the necessary precision to establish a clear link between metoprolol exposure and the observed changes in sterol biosynthesis. researchgate.netnih.gov

Table of Research Findings in a Mouse Model

Tissue Analyzed Key Biochemical Effect Observed Biomarker Changes Reference
Maternal Brain Disruption of sterol biosynthesis Significant elevation of 7-DHC nih.govnih.gov
Offspring Brain Inhibition of developmental sterol biosynthesis Significant elevation of 7-DHC; Decreased desmosterol (B1670304) nih.govnih.gov
Offspring Heart Disruption of sterol biosynthesis Significant elevation of 7-DHC; Decreased desmosterol nih.gov

| Offspring Liver | Disruption of sterol biosynthesis | Significant elevation of 7-DHC; Decreased desmosterol | nih.gov |

Future Directions and Emerging Research Avenues for S Metoprolol D7

Development of Novel and Efficient Deuteration Strategies

The synthesis of deuterated compounds like (S)-Metoprolol-d7 is crucial for their application in research. Traditional methods for introducing deuterium (B1214612) can be complex and may lack site-selectivity. nih.gov However, recent advancements are paving the way for more efficient and precise deuteration.

One promising approach involves a metallaphotoredox-catalyzed cross-electrophile coupling of deuterium-labeled thianthrenium (TT) salts. nih.gov This method allows for the efficient and selective introduction of deuterium at specific positions within a molecule. nih.gov For instance, a deuterated d2-TT salt can be coupled with an aryl bromide to form a key carbon-carbon bond, which is a crucial step in the synthesis of deuterated metoprolol (B1676517). nih.gov Another innovative strategy utilizes a pH-dependent hydrogen isotope exchange (HIE) process with D₂O as the deuterium source, which has been shown to achieve high deuterium incorporation under mild conditions. nih.gov

Researchers are also exploring stereospecific synthesis routes starting from chiral materials to produce specifically deuterated enantiomers of metoprolol. iaea.org These methods often employ key synthons like chiral 2,2-dimethyl-1,3-dioxolane-4-methanols and utilize deuterium sources such as [2H6]-isopropyl-amine and LiAl2H4. iaea.org The development of these novel strategies is critical for producing highly pure and specifically labeled compounds like this compound, which are essential for advanced research applications.

Table 1: Comparison of Deuteration Strategies

StrategyDescriptionKey Features
Metallaphotoredox Catalysis Utilizes thianthrenium salts for cross-electrophile coupling. nih.govHigh efficiency and site-selectivity. nih.gov
Hydrogen Isotope Exchange (HIE) Employs a pH-dependent exchange process with D₂O. nih.govUses a readily available deuterium source and operates under mild conditions. nih.gov
Stereospecific Synthesis Starts with chiral precursors to create specifically deuterated enantiomers. iaea.orgHigh enantiomeric excess. iaea.org

Integration into Multi-Omics Research Platforms (e.g., Metabolomics, Proteomics)

This compound and other stable isotope-labeled compounds are becoming increasingly integral to multi-omics research, which combines data from various "omics" fields like metabolomics, proteomics, and genomics to gain a comprehensive understanding of biological systems. acs.orgnih.gov In these platforms, deuterated compounds serve as ideal internal standards for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for the precise and accurate quantification of endogenous molecules. chromatographyonline.comacs.orgnih.gov

In metabolomics studies, which analyze the complete set of small-molecule metabolites in a biological sample, this compound is used to track the metabolic fate of metoprolol. nih.govnih.govresearchgate.net This helps in identifying and quantifying various metabolites, including those that may have been previously unreported. nih.gov For example, research has used metabolomic profiling to investigate how metoprolol treatment affects gut microbiota-derived urinary metabolites. nih.govresearchgate.net

In proteomics, the large-scale study of proteins, deuterated internal standards can be used to quantify changes in protein expression levels in response to drug treatment. While direct applications of this compound in proteomics are less common, the principles of using stable isotope labeling are fundamental to quantitative proteomics techniques. The use of deuterated standards in multi-omics helps to reduce experimental variability and increase the reliability of the data, which is crucial for building accurate models of biological systems and understanding disease mechanisms. oup.combiologists.com

Advancements in High-Throughput Screening Methodologies for Deuterated Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. sciex.com The integration of deuterated compounds into HTS workflows presents both opportunities and challenges. While traditional analytical techniques like LC-MS/UV and NMR are precise, they can be slow and expensive for HTS applications. sciex.com

Recent advancements in mass spectrometry, such as Acoustic Ejection Mass Spectrometry (AEMS), are addressing these limitations. sciex.com AEMS allows for the direct and rapid analysis of compounds from microtiter plates, significantly increasing throughput. sciex.com This technology can screen a 384-well plate in under 10 minutes and a 1536-well plate in less than 30 minutes, making it highly suitable for HTS. sciex.com The ability to confidently identify compounds based on mass accuracy and isotope ratio patterns is a key benefit. sciex.com

Furthermore, methods are being developed to use isotope-labeled substrates in living systems to screen for the biological actions of compounds. google.com By administering a labeled substrate, researchers can track its incorporation into various molecules and measure the flux through metabolic pathways. google.com This approach can reveal the effects of test compounds on these pathways, providing insights into their therapeutic or toxic potential. google.com These advancements are making it more feasible to include deuterated compounds like this compound in large-scale screening campaigns to assess metabolic stability and identify potential drug candidates early in the discovery process.

Potential for New Research Applications in Systems Pharmacology and Mechanistic Toxicology

The unique properties of deuterated compounds like this compound open up new possibilities in the fields of systems pharmacology and mechanistic toxicology. Systems pharmacology aims to understand how drugs affect the body as a whole system, while mechanistic toxicology investigates the specific molecular events that lead to toxicity. acs.orgnih.govsimulations-plus.com

In systems pharmacology, this compound can be used as a tracer to develop and validate pharmacokinetic and pharmacodynamic models. simulations-plus.com By precisely tracking the absorption, distribution, metabolism, and excretion (ADME) of metoprolol, researchers can build more accurate computational models that predict how the drug will behave in different individuals and under various conditions. acs.orgnih.govsimulations-plus.com

In mechanistic toxicology, deuteration can be a powerful tool to probe the role of metabolism in drug-induced toxicity. acs.orgnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions at the site of deuteration (a phenomenon known as the kinetic isotope effect). cdnsciencepub.com By strategically placing deuterium atoms on a drug molecule, researchers can alter its metabolic profile and investigate how specific metabolites contribute to toxicity. acs.orgnih.gov For example, if a particular metabolic pathway leads to the formation of a reactive, toxic metabolite, deuterating the site of metabolism could reduce the formation of that metabolite and mitigate toxicity. acs.orgnih.govresearchgate.net This approach can provide crucial insights into the mechanisms of adverse drug reactions and guide the design of safer drugs. cdnsciencepub.comresearchgate.netresearchgate.net

Q & A

Q. How does the deuterium labeling in (S)-Metoprolol-d7 enhance its utility in pharmacokinetic studies?

The substitution of seven hydrogen atoms with deuterium in this compound slows metabolic degradation due to the kinetic isotope effect, allowing precise tracking of metabolic pathways and metabolite quantification via mass spectrometry. Researchers should use this isotopologue as an internal standard in LC-MS/MS workflows to correct for matrix effects and ionization efficiency, ensuring accurate quantification of metoprolol and its metabolites in biological samples .

Q. What analytical techniques are validated for quantifying this compound in complex matrices?

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the gold standard. Method validation should include calibration curves spanning 1–1000 ng/mL, recovery tests using spiked matrices (e.g., plasma, urine), and cross-validation with non-deuterated metoprolol to confirm isotopic fidelity. Deuterated analogs like this compound reduce false positives in non-target screening by providing distinct isotopic signatures .

Q. How does this compound retain β1-adrenergic receptor (β1-AR) selectivity compared to its non-deuterated counterpart?

Deuterium substitution does not alter the stereochemistry or receptor-binding affinity of the (S)-enantiomer. Validate selectivity via competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP 12177) in isolated cardiomyocytes or transfected HEK293 cells expressing β1-AR. EC₅₀ values for this compound should align with non-deuterated (S)-Metoprolol (typically 10–50 nM) .

Q. What are the critical considerations when designing in vitro studies using this compound?

Ensure enantiomeric purity (>99%) via chiral HPLC to avoid confounding effects from the (R)-enantiomer. Solubility in aqueous buffers may differ slightly due to deuterium’s hydrophobicity; pre-dissolve in DMSO (≤0.1% final concentration) to mitigate precipitation. Include controls with non-deuterated metoprolol to isolate isotopic effects on receptor kinetics .

Advanced Research Questions

Q. How can isotopic effects in this compound confound in vivo metabolic data, and how should researchers adjust their analyses?

Deuterium can alter cytochrome P450 (CYP2D6) oxidation rates, leading to underestimated metabolic clearance. To address this, perform parallel studies with non-deuterated metoprolol and apply correction factors derived from in vitro microsomal assays. Use stable isotope-labeled metabolites (e.g., Metoprolol Acid-D5) as co-standards to improve quantification accuracy .

Q. What experimental designs are optimal for elucidating the role of β1-AR conformational changes induced by this compound?

Employ fluorescence resonance energy transfer (FRET) sensors or cryo-EM to monitor receptor dynamics. Compare time-resolved binding kinetics between this compound and non-deuterated analogs to assess isotopic impacts on association/dissociation rates. Pair with molecular dynamics simulations to map deuterium-induced steric effects on ligand-receptor interactions .

Q. How should researchers resolve discrepancies in tissue distribution profiles between deuterated and non-deuterated metoprolol?

Use whole-body autoradiography or PET imaging with ¹¹C-labeled metoprolol to compare biodistribution. Deuterium’s increased mass may reduce diffusion rates across lipid membranes, particularly in the blood-brain barrier. Quantify tissue-specific pharmacokinetic parameters (e.g., Kp,uu) and adjust for deuterium’s physicochemical properties using QSPR models .

Q. What statistical approaches are recommended for analyzing time-trend data in longitudinal metabolic studies using this compound?

Apply mixed-effects models to account for inter-individual variability in metabolism. Use segmented regression to identify inflection points in concentration-time curves, particularly if deuterium effects manifest as delayed Tmax or prolonged half-life. Validate trends with bootstrapping to ensure robustness against outliers .

Q. How can researchers leverage this compound to investigate enantiomer-specific drug-drug interactions (DDIs)?

Co-administer this compound with CYP2D6 inhibitors (e.g., quinidine) and quantify changes in metabolite ratios via MRM-based LC-MS. Compare interaction magnitudes with non-deuterated (S)-Metoprolol to determine if deuterium modulates enzyme inhibition. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro DDI data to clinical scenarios .

Q. What are the best practices for reporting the use of this compound in peer-reviewed manuscripts?

Disclose the isotopic purity, enantiomeric excess, and synthetic route (e.g., catalytic deuteration vs. chemical synthesis). Provide raw MS/MS spectra in supplementary materials to verify isotopic integrity. Reference batch-specific certificates of analysis from suppliers (e.g., TRC, MedChemExpress) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.